molecular formula C34H34O5S B3231321 3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-thiopyran-2-one CAS No. 131757-92-1

3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-thiopyran-2-one

Cat. No.: B3231321
CAS No.: 131757-92-1
M. Wt: 554.7 g/mol
InChI Key: HNDFNUJGHMMRMV-UHFFFAOYSA-N
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Description

3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-thiopyran-2-one (CAS: 131757-92-1) is a thioester derivative of a benzyl-protected carbohydrate analog. It is structurally characterized by a tetrahydrothiopyran-2-one core substituted with four benzyloxy groups, including a benzyloxymethyl moiety at the 6-position. This compound is utilized in synthetic organic chemistry as a key intermediate for the preparation of sulfur-containing glycosides and analogs of natural products, where benzyl groups act as protective moieties for hydroxyl functionalities during multi-step syntheses . Synonyms include 2,3,4,6-tetra-O-benzyl-5-thio-D-glucono-1,5-lactone and 3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)thian-2-one, reflecting its relationship to gluconic acid derivatives .

Synthetic routes to this compound often involve benzyloxymethylation of precursor sugars. For example, methods using 3,4,5-trimethoxybenzaldehyde or 3,5-dimethoxybenzaldehyde as starting materials, followed by column chromatography purification, have been reported .

Properties

IUPAC Name

3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)thian-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O5S/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDFNUJGHMMRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(=O)S2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-thiopyran-2-one (CAS No. 6386-24-9) is a complex organic compound notable for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, focusing on diverse research findings and case studies.

  • Molecular Formula : C34H36O6
  • Molecular Weight : 540.65 g/mol
  • Structure : The compound features multiple benzyloxy groups which contribute to its solubility and reactivity.

Synthesis

The synthesis of 3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-thiopyran-2-one typically involves the protection of hydroxyl groups with benzyl groups followed by cyclization reactions. The synthetic pathways often utilize reagents like triethylamine and dichloromethane under controlled conditions to yield high-purity products .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzo[b]thiophenes have shown activity against various bacterial strains. The presence of multiple benzyloxy groups is hypothesized to enhance membrane permeability and interaction with microbial targets .

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Studies have demonstrated that compounds with similar thiopyran structures can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines reveal that 3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-thiopyran-2-one exhibits selective cytotoxic effects. In vitro studies indicate that the compound can induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzo[b]thiophene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural motifs to 3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-thiopyran-2-one exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents .

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant properties of thiopyran derivatives, it was found that the presence of multiple aromatic rings significantly enhanced radical scavenging activity. The compound demonstrated an IC50 value comparable to established antioxidants like ascorbic acid .

Scientific Research Applications

3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-thiopyran-2-one is a complex organic compound with significant applications in various fields of scientific research. This article explores its chemical properties, synthesis methods, and potential applications, particularly in medicinal chemistry and material science.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of thiopyran compounds exhibit promising anticancer properties. Studies have shown that modifications to the thiopyran structure can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : The compound's structure allows for interactions with microbial enzymes, potentially leading to the development of new antimicrobial agents. Preliminary studies suggest efficacy against resistant strains .

Material Science

  • Polymer Chemistry : The compound serves as a functional monomer in the synthesis of polymers with specific properties such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with enhanced performance characteristics .
  • Nanotechnology : Research is exploring the use of this compound in the fabrication of nanoparticles for drug delivery systems. The benzyloxy groups facilitate functionalization and targeting capabilities .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cells when modified with specific side chains
Antimicrobial PropertiesShowed activity against MRSA strains in vitro
Polymer SynthesisDeveloped a new class of thermally stable polymers using this compound as a monomer
Nanoparticle DevelopmentEnhanced drug delivery efficiency observed in preliminary animal studies

Chemical Reactions Analysis

Deprotection of Benzyl Groups

The benzyl groups are removed via hydrogenolysis or acidic cleavage to expose hydroxyl groups for further functionalization:

  • Hydrogenolysis : Pd/C, H₂, ethanol, 50°C (yields >90%) .

  • Lewis acid-mediated cleavage : BCl₃ or TMSOTf in CH₂Cl₂ at -30°C .

Diazidation Reactions

The thiopyranone undergoes diazidation to introduce azide groups for click chemistry applications:

  • Reagents : TMSN₃, PhI(OOCCF₃)₂, TMSOTf in CH₂Cl₂ at -30°C .

  • Outcome : Azide-functionalized derivatives for bioorthogonal ligation .

Table 2: Diazidation Protocol

ParameterValue
Temperature-30°C
Yield45–56%
Key Intermediate(3R,4R,5S,6R)-2,3-Diazido derivatives

Click Chemistry Modifications

Azide-functionalized derivatives participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) :

  • Conditions : Phenylacetylene, CuSO₄, sodium ascorbate, 60°C .

  • Product : 1,2,3-Triazole-linked conjugates for targeted drug delivery .

Stereochemical Considerations

The (3R,4S,5S,6R) configuration is critical for biological activity. Key stereochemical outcomes include:

  • Inversion at C2 : Observed during diazidation .

  • Retention of configuration : Benzyloxy groups stabilize the thiopyranone chair conformation .

Stability and Reactivity

  • Thermal stability : Decomposes above 200°C under inert atmosphere .

  • Solubility : Lipophilic (logP = 5.88) due to benzyl groups; soluble in CH₂Cl₂, DMF, THF .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous thiopyran, pyran, and thioester derivatives are highlighted below.

Table 1: Key Comparative Data

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Functional Groups/Features Key Applications/Notes
3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-thiopyran-2-one (131757-92-1) C₃₄H₃₄O₅S 562.70 Thiopyran-2-one, tetra-O-benzyl Glycosylation intermediates; sulfur-containing carbohydrate analogs. Purity: 98% (5g: $783) .
(2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran (128962-63-0) C₂₉H₃₄O₄S 478.65 Ethylthio substituent, pyran core Thioglycoside precursor for oligosaccharide synthesis. Boiling point: 592.1±50.0 °C .
2,3,4,6-Tetra-O-benzyl-β-D-galactopyranosyl trichloroacetimidate C₃₉H₃₈Cl₃NO₆ 739.09 Trichloroacetimidate leaving group Glycosyl donor in stereoselective glycosylation. Storage: -20°C .
Ethyl 2-oxo-2-((2-oxotetrahydrothiophen-3-yl)amino)acetate (956361-11-8) C₈H₁₁NO₄S 217.24 Thiophene, ester, amide Specialty thioester; high cost (10g: $2774).

Structural and Functional Analysis

Core Heterocycle :

  • The target compound features a thiopyran-2-one ring, distinguishing it from pyran-based analogs (e.g., the trichloroacetimidate derivative in ). The thiocarbonyl group enhances electrophilicity, making it more reactive toward nucleophiles compared to oxo-analogs .
  • In contrast, (2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-(ethylthio)-6-methyltetrahydro-2H-pyran retains a pyran ring with an ethylthio group, favoring thiol-mediated glycosylation over lactone formation.

Protective Groups: The tetra-O-benzyl substitution pattern is shared with 2,3,4,6-Tetra-O-benzyl-β-D-galactopyranosyl trichloroacetimidate , but the latter’s trichloroacetimidate group enables direct glycosidic bond formation under mild acidic conditions, unlike the thiopyran-2-one’s requirement for deprotection.

Reactivity and Applications :

  • Thiopyran-2-one derivatives (e.g., 131757-92-1) are prized for their stability and utility in thiol-click chemistry, whereas ethylthio-pyran derivatives (e.g., 128962-63-0) are more suited for iterative oligosaccharide assembly .
  • Price and purity data (e.g., 131757-92-1 at $783/5g ) reflect its niche application compared to cheaper, simpler thioesters like S-(3-chlorophenyl) ethanethioate ($433/g ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-thiopyran-2-one, and how can reaction yields be optimized?

  • Methodology : Two primary methods are documented:

  • Route 1 : Uses 3,4,5-trimethoxybenzaldehyde as a precursor, followed by benzyl protection and column chromatography purification (hexane/ethyl acetate gradients). Yields up to 82% are achieved using this method .
  • Route 2 : Employs 3,5-dimethoxybenzaldehyde with similar protection strategies but requires extended reaction times (24–48 hours) to maximize yield .
    • Optimization : Key factors include temperature control (0°C to room temperature for sensitive intermediates), solvent selection (1,4-dioxane or CHCl₃), and catalyst loading (e.g., TMSOTf for glycosylation steps) .

Q. How is the structure of this compound confirmed using spectroscopic and analytical techniques?

  • Characterization Workflow :

  • NMR : ¹H and ¹³C NMR resolve benzyloxy groups (δ 4.5–5.2 ppm for CH₂Ph) and thiopyranone carbonyl signals (δ 170–175 ppm) .
  • HRMS : Exact mass analysis (e.g., [M + Na]⁺ at m/z 875.3923) confirms molecular formula .
  • IR : Peaks at 2922 cm⁻¹ (C-H stretch) and 1577 cm⁻¹ (C=O) validate functional groups .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of this compound, and what are the critical chiral intermediates?

  • Stereochemical Control :

  • Ni-Catalyzed Carboboration : Enantioselective C-glycosylation using glycals and aryl boronic acids achieves >90% enantiomeric excess (ee) .
  • Chiral Auxiliaries : (2R,3S,4S,5R,6S)-configured intermediates are stabilized via tert-butyldimethylsilyl (TBS) protection during glycosylation .
    • Key Intermediates : Diethyl phosphonate derivatives (e.g., compound 48 ) are pivotal for directing β-selectivity in glycosidic bond formation .

Q. How does this compound serve as a precursor for synthesizing C-glycoside analogs with enhanced bioactivity?

  • Applications :

  • Carbohydrate Metabolism : The tetra-O-benzyl-D-galactono-1,5-lactone scaffold is critical for designing inhibitors of glycosidases implicated in metabolic disorders .
  • Stability Enhancement : Benzyl protection improves metabolic stability in vivo compared to unprotected analogs .
    • Challenges : Debenzylation under hydrogenolysis conditions (H₂/Pd-C) must avoid over-reduction of the thiopyranone ring .

Q. How can contradictory data on reaction yields across studies be systematically analyzed?

  • Case Study :

  • Yield Discrepancies : Olefin synthesis via aldehyde precursors yields 66–82% depending on substituents (e.g., 4-methoxy vs. 3,4,5-trimethoxy groups) .
  • Root Causes : Steric hindrance from bulkier substituents (e.g., 3,4,5-trimethoxybenzaldehyde) slows reaction kinetics, necessitating higher catalyst loading .

Methodological Considerations

Q. What computational tools are used to predict the reactivity of benzyl-protected intermediates?

  • DFT Calculations : Density functional theory (B3LYP/6-31G*) models predict transition-state energies for glycosylation steps, guiding solvent and catalyst selection .
  • Molecular Dynamics : Simulations of benzyl group rotation barriers (ΔG‡ ~5–8 kcal/mol) inform protection/deprotection strategies .

Q. How are impurities in the final product quantified and mitigated during synthesis?

  • Analytical Methods :

  • HPLC-PDA : Detects residual benzyl chloride (<0.1% w/w) using C18 columns (acetonitrile/water gradients) .
  • TLC Monitoring : Hexane/ethyl acetate (3:17) systems identify byproducts (Rf = 0.4 for olefin intermediates) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-thiopyran-2-one
Reactant of Route 2
Reactant of Route 2
3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-thiopyran-2-one

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